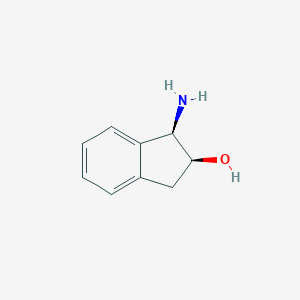

(1R,2S)-1-amino-2-indanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

(1R,2S)-1-amino-2-indanol is a chiral amino alcohol with significant importance in organic synthesis and pharmaceutical applications. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems. The presence of both an amino group and a hydroxyl group on the indane ring makes it a versatile intermediate in the synthesis of various complex molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-amino-2-indanol typically involves asymmetric reduction or resolution methods. One common approach is the asymmetric reduction of 2-indanone using chiral catalysts or reagents. For instance, the use of borane-dimethyl sulfide complex in the presence of chiral oxazaborolidine catalysts can yield this compound with high enantiomeric purity .

Industrial Production Methods: Industrial production often employs biocatalytic methods due to their efficiency and selectivity. Enzymatic reduction of 2-indanone using specific reductases can produce this compound on a large scale. These methods are advantageous as they offer environmentally friendly alternatives to traditional chemical synthesis .

化学反応の分析

Types of Reactions: (1R,2S)-1-amino-2-indanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Tosyl chloride in the presence of a base like pyridine.

Major Products:

Oxidation: 2-indanone.

Reduction: Secondary or tertiary amines.

Substitution: Tosylated derivatives.

科学的研究の応用

HIV Protease Inhibitors

One of the prominent applications of (1R,2S)-1-amino-2-indanol is in the development of HIV protease inhibitors. Research has demonstrated that this compound serves as an intermediate in synthesizing potent peptides that inhibit HIV-1 protease activity. Studies have shown that derivatives of this compound exhibit significant antiviral activity, making them potential candidates for anti-AIDS therapy .

Chiral Auxiliaries

This compound is utilized as a chiral auxiliary in asymmetric synthesis. Its ability to facilitate the enantioselective addition of nucleophiles to carbonyl compounds has been well-documented. For instance, it has been employed in the asymmetric addition of amide homoenolates to aldehydes, leading to high enantiomeric excess .

Asymmetric Catalysis

The compound has been immobilized on various supports for use in asymmetric transfer hydrogenation reactions. Research indicates that Ru(II) complexes of (1R,2S)-(+)-cis-1-amino-2-indanol can effectively catalyze the reduction of prochiral ketones to chiral alcohols with excellent yields and selectivity .

Ligand Development

This compound is also studied as a ligand in coordination chemistry. It has shown promise in forming stable complexes with transition metals, enhancing catalytic activity in various reactions, including hydrogenation and C-C bond formation .

Synthesis of Antiviral Compounds

A notable case study involves the synthesis of a series of HIV protease inhibitors using this compound as a key building block. The process included multiple steps where the compound was transformed into various derivatives that exhibited potent inhibitory effects against HIV protease . The synthesis pathway demonstrated high yields and maintained optical purity throughout the process.

Enantioselective Synthesis

Another study focused on the enantioselective synthesis of this compound from readily available precursors. The researchers utilized a combination of enzymatic resolution and chemical transformations to achieve high enantiomeric excess and yield . This approach highlights the compound's utility in producing chiral substances for pharmaceutical applications.

作用機序

The mechanism of action of (1R,2S)-1-amino-2-indanol involves its interaction with specific molecular targets, often through hydrogen bonding and stereospecific interactions. The amino and hydroxyl groups enable the compound to form stable complexes with enzymes and receptors, influencing their activity. These interactions are crucial in its role as a chiral auxiliary and in its biological activity .

類似化合物との比較

- (1S,2R)-1-amino-2-indanol

- 2-amino-1-indanol

- 1-amino-2-tetralol

Comparison: (1R,2S)-1-amino-2-indanol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its enantiomer (1S,2R)-1-amino-2-indanol, it exhibits different biological activities and interactions with chiral environments. The presence of both an amino and hydroxyl group on the indane ring distinguishes it from other similar compounds like 2-amino-1-indanol and 1-amino-2-tetralol, which may lack one of these functional groups .

生物活性

(1R,2S)-1-amino-2-indanol is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry due to its biological activity and utility as a chiral auxiliary. This article provides a comprehensive overview of the biological activity of this compound, including its applications in drug development, particularly in the synthesis of HIV protease inhibitors, and its role as a ligand in asymmetric catalysis.

This compound has the molecular formula C9H11NO and is characterized by a rigid cyclic structure that contributes to its biological properties. The compound exists in both cis and trans forms, with the cis form being more relevant for biological applications. Its stereochemistry is crucial for its interaction with biological targets.

HIV Protease Inhibitors

One of the most notable applications of this compound is in the development of HIV protease inhibitors. This compound serves as an important intermediate in the synthesis of several potent inhibitors that are critical for anti-HIV therapy. For instance, studies have shown that derivatives of this compound can effectively inhibit HIV-1 protease, which is essential for viral replication .

Case Study: Synthesis of Indinavir

Indinavir sulfate (Crixivan), an antiretroviral medication used to treat HIV/AIDS, incorporates this compound in its structure. The synthesis of this compound involves several steps where this compound acts as a chiral auxiliary, facilitating the formation of the desired stereochemistry required for biological activity .

Role as a Chiral Auxiliary

This compound is widely used as a chiral auxiliary in asymmetric synthesis. Its rigid cyclic structure allows it to effectively control stereochemistry during reactions such as:

- Enantioselective Reduction : It has been shown to enhance the enantioselectivity of reductions involving carbonyl compounds .

- Diastereoselective Reactions : The compound is utilized in diastereoselective enolate alkylation and reduction processes .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| HIV Protease Inhibition | Acts as an intermediate in synthesizing potent HIV protease inhibitors. |

| Chiral Auxiliary | Facilitates asymmetric transformations and enhances enantioselectivity. |

| Ligand in Catalysis | Used in various catalytic systems for asymmetric synthesis. |

The mechanism by which this compound exerts its biological effects primarily involves its interaction with enzymes. For example, in HIV protease inhibition, the compound binds to the active site of the enzyme, preventing it from processing viral proteins necessary for replication. This action disrupts the viral life cycle and helps control infection.

Research Findings

Recent studies have explored various synthetic strategies to obtain enantiomerically pure forms of this compound. These strategies include:

特性

CAS番号 |

136030-00-7 |

|---|---|

分子式 |

C9H12NO+ |

分子量 |

150.20 g/mol |

IUPAC名 |

[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]azanium |

InChI |

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/p+1/t8-,9+/m0/s1 |

InChIキー |

LOPKSXMQWBYUOI-DTWKUNHWSA-O |

SMILES |

C1C(C(C2=CC=CC=C21)N)O |

異性体SMILES |

C1[C@@H]([C@@H](C2=CC=CC=C21)[NH3+])O |

正規SMILES |

C1C(C(C2=CC=CC=C21)[NH3+])O |

外観 |

Powder |

Key on ui other cas no. |

136030-00-7 7480-35-5 |

ピクトグラム |

Corrosive; Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。